2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide
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Overview
Description
2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide typically involves the interaction of substituted thiosemicarbazides with phenacyl bromide derivatives. This reaction is carried out under ambient conditions using ethyl acetate as a solvent . The process yields high amounts of the desired thiazolium bromide derivatives, which are then purified and characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, such as water or methanol.
Scientific Research Applications
2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with various enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit bacterial cell wall synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Similar compounds include:
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, but their specific effects depend on the nature of the substituents.
Thiazolium bromide derivatives: These compounds are structurally similar but may have different biological activities based on their substitution patterns.
Properties
Molecular Formula |
C14H14BrN3S2 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C14H13N3S2.BrH/c1-9-13(19-10(2)15-9)12-8-18-14(17-12)16-11-6-4-3-5-7-11;/h3-8H,1-2H3,(H,16,17);1H |
InChI Key |
RFUOCPAJCJEVOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=CC=C3.Br |
Origin of Product |
United States |
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